5-Chloro-2-methoxybenzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

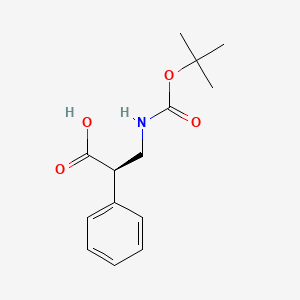

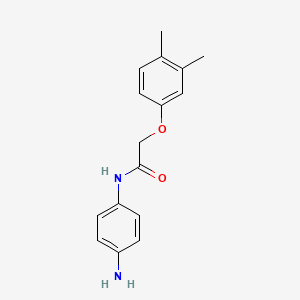

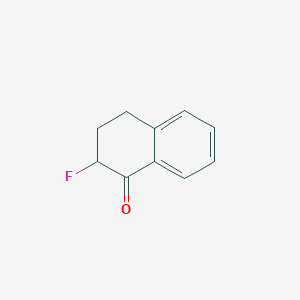

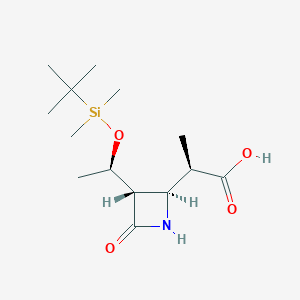

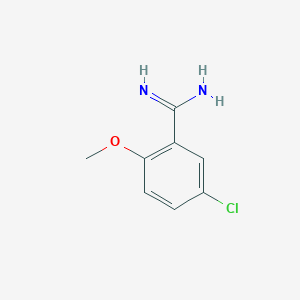

5-Chloro-2-methoxybenzenecarboximidamide, also known as CGS 20267 or ZD 5522, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its various biological properties. It has a molecular formula of C8H9ClN2O and a molecular weight of 184.625 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group at the 5th position and a methoxy group at the 2nd position. The benzene ring is also substituted with a carboximidamide group .Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H9ClN2O and a molecular weight of 184.625 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

5-Chloro-2-methoxybenzenecarboximidamide derivatives have been explored for their antiviral activities. A study synthesized 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides, which showed significant activity against human herpesviruses, particularly HCMV. These derivatives exhibited a high degree of antiviral activity separated from cytotoxicity, indicating their potential as antiviral agents (Gudmundsson et al., 1997).

Pharmacological Evaluation as Anticonvulsants

Another research focused on the design, synthesis, and pharmacological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds, which include modifications of this compound, showed considerable activity in anticonvulsant tests, with some derivatives demonstrating sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antifungal Applications

The antifungal applications of this compound derivatives were examined in a study that discovered 2-chloro-1,3-dimethoxy-5-methylbenzene from Hericium erinaceus mycelium. This compound was effective against Candida albicans, suggesting its potential as an antifungal agent (Zhang Qian et al., 2022).

Antiretroviral Activity

A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, revealed that they possess antiretroviral activity. Specifically, the 5-halogen-substituted derivatives showed pronounced activity against retroviruses, demonstrating their potential in antiretroviral therapy (Hocková et al., 2003).

Anti-Inflammatory and Analgesic Agents

Research into novel derivatives of this compound, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown promising results as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on COX-2 selectivity and protection against pain and inflammation (Abu‐Hashem et al., 2020).

Corrosion Inhibition

In the field of materials science, studies have shown that certain Schiff bases derived from this compound act as effective corrosion inhibitors for mild steel in acidic media. These inhibitors show a high degree of efficiency in protecting against acidic corrosion (Pandey et al., 2017).

Magnetic, Thermal, and Spectroscopic Properties

The magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates have been extensively studied. These complexes, formed with various metal ions, have been analyzed for their structural, thermal stability, and magnetic properties, offering insights into their potential applications in various fields, including materials science and catalysis (Bocian & Ferenc, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-methoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYVNSLKWKHAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437150 |

Source

|

| Record name | 5-Chloro-2-methoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164670-74-0 |

Source

|

| Record name | 5-Chloro-2-methoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.